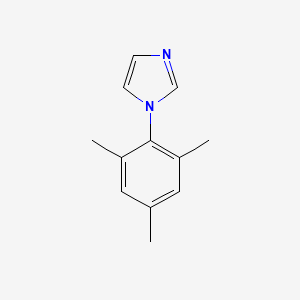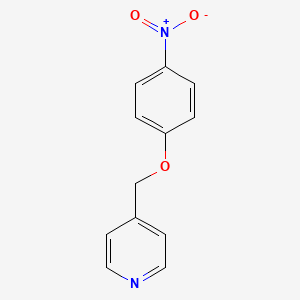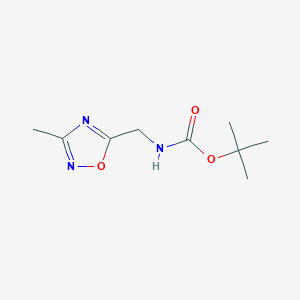
1-Mesityl-1h-imidazole
概要
説明
1-Mesityl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a mesityl group (2,4,6-trimethylphenyl). This compound is part of the imidazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
作用機序
Target of Action
For instance, 1-Methylimidazole, a related compound, has been found to interact with Myoglobin and Sensor protein FixL . The role of these targets in the mechanism of action of 1-Mesityl-1h-imidazole remains to be elucidated.
Mode of Action
Imidazole compounds, in general, are known for their diverse biological activities, which can be attributed to their ability to form multiple types of interactions with biological targets
Biochemical Pathways
Imidazole moieties are key components of several biochemical pathways, including the biosynthesis of histidine and purines
Pharmacokinetics
The compound’s octanol/water partition coefficient, hydration energy, molar polarisability, molar refractivity, molar volume, and molar weight have been calculated, which could provide insights into its pharmacokinetic properties .
Result of Action
elegans . Whether this compound has similar effects remains to be determined.
Action Environment
準備方法
Synthetic Routes and Reaction Conditions: 1-Mesityl-1H-imidazole can be synthesized through various methods. One common approach involves the condensation of mesityl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production .
化学反応の分析
Types of Reactions: 1-Mesityl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The mesityl group can undergo electrophilic substitution reactions, often facilitated by catalysts like Lewis acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst in an organic solvent.
Major Products:
Oxidation: Formation of mesityl-imidazole derivatives with oxidized functional groups.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted mesityl-imidazole compounds with various functional groups.
科学的研究の応用
1-Mesityl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
類似化合物との比較
1-Phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a mesityl group.
1-Benzyl-1H-imidazole: Features a benzyl group, differing in the substitution pattern.
2-Mesityl-1H-imidazole: Similar but with the mesityl group at a different position on the imidazole ring.
Uniqueness: 1-Mesityl-1H-imidazole stands out due to the presence of the mesityl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
特性
IUPAC Name |
1-(2,4,6-trimethylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-6-10(2)12(11(3)7-9)14-5-4-13-8-14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFLCLZQKDDENB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-mesityl-1H-imidazole?
A1: this compound (also known as 1-(2,4,6-trimethylphenyl)-1H-imidazole) is an organic compound with the molecular formula C12H14N2. Its structure consists of an imidazole ring with a mesityl (2,4,6-trimethylphenyl) group attached to one of the nitrogen atoms. While specific spectroscopic data isn't detailed in the provided research, crystallographic studies have revealed key structural features. For example, in the complex dichloridobis[1-(2,4,6-trimethylphenyl)-1H-imidazole-κN3]copper(II), the dihedral angle between the benzene ring of the mesityl moiety and the imidazole ring is 76.99 (18)° [].
Q2: How is this compound used in catalysis?
A2: this compound serves as a precursor for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and catalysis []. The bulky mesityl group on the imidazole nitrogen provides steric hindrance around the carbene center. This influences the stability and reactivity of the resulting metal complexes.
Q3: What are some specific examples of this compound's applications in catalytic systems?
A3: Research has explored the incorporation of this compound derived NHCs onto porous aromatic frameworks (PAFs) []. These PAF-(NHC)M materials, where M represents metals like iridium or ruthenium, have demonstrated excellent catalytic activity in reactions such as the N-alkylation of amines with alcohols and the transfer hydrogenation of ketones []. Importantly, these heterogeneous catalysts exhibited recyclability over multiple reaction cycles, highlighting their potential for sustainable chemical processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine](/img/structure/B3255289.png)
![2-([1,1'-Biphenyl]-2-yl)ethanamine](/img/structure/B3255293.png)








![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)
![1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B3255339.png)
